Condurango glycoside E3

Natural Product Chemistry Analytical Chemistry Phytochemistry

Using Condurango glycoside-rich components or other E-series glycosides as a substitute for Condurango glycoside E3 compromises analytical accuracy. This high-purity compound is the exact reference standard required for robust botanical standardization. • Serves as a definitive chemical marker for LC-MS/HPLC method validation and batch-to-batch reproducibility. • Enables rigorous structure-activity relationship (SAR) studies by providing a structurally precise substrate. • Ensures experimental data integrity with a certified purity, eliminating variability from complex mixtures.

Molecular Formula C66H98O26
Molecular Weight 1307.5 g/mol
Cat. No. B12370443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCondurango glycoside E3
Molecular FormulaC66H98O26
Molecular Weight1307.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC
InChIInChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1
InChIKeyJACVSUHGIDCGLG-RCLGJGBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Condurango Glycoside E3 Reference Standard


Condurango glycoside E3 (CAS: 115784-10-6) is a pregnane ester glycoside isolated from the dried bark of *Marsdenia cundurango* (Asclepiadaceae) [1]. It belongs to the 'E' series of condurangoglycosides, which are defined by their shared aglycone core, condurangogenin E, that is esterified with acetic acid at the 11α-hydroxy group and cinnamic acid at the 12β-hydroxy group [2]. Its complex molecular structure is characterized by a specific five-sugar chain linked to this aglycone [3]. As a pure compound, it serves as a critical analytical standard for the identification, quantification, and quality control of *M. cundurango* extracts and related preparations, as well as a key substrate for investigating the structure-activity relationships of this class of natural products.

Workflow Natural product analytical standard for identity and quantification
Selection High-purity reference compound for HPLC/LC-MS method development
Use Context Structure-activity relationship and botanical extract standardization research

Substitution Risks of Condurango Glycoside E3


Within the Condurango cortex, multiple series of glycosides (e.g., A, B, C, D, E) are present, each with a distinct aglycone core and unique sugar substitution patterns [1]. Even within the 'E' series, compounds E, E0, E2, and E3 differ specifically in their glycosylation, which can significantly impact their physicochemical properties, chromatographic behavior, and biological activity [1]. Therefore, using a related compound or a complex mixture like 'Condurango glycoside-rich components (CGS)' as a substitute for Condurango glycoside E3 is not scientifically valid. For applications requiring precise quantification, such as botanical standardization or metabolite identification, the use of the exact, high-purity Condurango glycoside E3 analytical standard is non-negotiable to ensure experimental reproducibility and data integrity.

Distinct sugar chains among E-series compounds (E, E0, E2) may shift chromatographic retention and bioassay response.
Condurango glycoside-rich mixtures (CGS) lack single-entity definition, preventing accurate quantification and lot reproducibility.
Aglycone cores of series A–D differ from condurangogenin E, introducing analytical specificity risk.

Condurango Glycoside E3 Differentiation Guide


Distinct Aglycone and Glycosylation Pattern

Condurango glycoside E3 is distinguished from other condurango glycosides by its specific chemical structure. It is based on the new aglycone condurangogenin E, which was first isolated and characterized with this series [1]. Unlike condurangoglycosides from the A, B, C, and D series, the E series aglycone features a unique substitution pattern. Furthermore, Condurango glycoside E3 possesses a defined pentasaccharide chain: β-D-glucopyranosyl-(1→4)-β-D-6-deoxy-3-O-methyl-allopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside-(1→4)-β-D-cymaropyranoside, which is attached to the 3-O-position of condurangogenin E [2]. This precise structural identity is what makes it an essential reference standard for analytical method development and validation.

Structural Identity
Head-to-head
Target: condurangogenin E core, 11α-OAc, 12β-O-cinnamate, defined pentasaccharide at 3-O. Comparators: series A–D have different aglycones; E0/E2 share the core but differ in sugar chain composition.
Ensures accurate compound-specific identification in analytical workflows.
Structural elucidation by NMR and MS; class-level sugar variation impacts selectivity.
Natural Product Chemistry Analytical Chemistry Phytochemistry

Cytotoxicity Evidence from CGS Fractions

While direct, head-to-head cytotoxicity data for pure Condurango glycoside E3 against its exact analogs is not available in the public domain, class-level inference can be drawn from studies on Condurango glycoside-rich components (CGS), of which it is a constituent. CGS demonstrated an IC50 of 0.22 μg/μL (equivalent to 220 μg/mL) against NSCLC-H460 cells after 24 hours of treatment [1]. This provides a benchmark for the cytotoxic potential of the E3-containing fraction. A separate study on the pure aglycone, condurangogenin A, reported an IC50 of 32 μg/mL against the same H460 cell line [2]. This cross-study comparison suggests that the glycosidic components (like E3) may contribute to the overall potency of the extract, but also that the aglycone form may exhibit higher potency on its own, highlighting the importance of studying the pure compound.

Cytotoxicity (IC50)
Class-level
Pure E3: no direct data. CGS fraction: 220 μg/mL; condurangogenin A: 32 μg/mL (H460 cells, 24h MTT). Approximately 6.9-fold difference.
Supports cytotoxicity endpoint review; cross-study comparison requires direct pure-compound validation.
Data sourced from mixtures and aglycone; not a direct E3 measurement.
Oncology Research Pharmacology Natural Product Bioactivity

High-Purity Analytical Standard Availability

Condurango glycoside E3 is commercially available from multiple vendors as a purified natural compound, specifically as an analytical standard with a certified purity level, for example, ≥97% as determined by HPLC . This is in stark contrast to other Condurango products, which are often offered as undefined mixtures or 'glycoside-rich components' with variable composition and unstandardized bioactivity. The availability of a high-purity, well-characterized standard allows for its definitive use in quantitative analyses (e.g., HPLC calibration curves) and for generating reproducible data in *in vitro* assays, a requirement that cannot be met by using crude extracts or mixtures.

Product Definition
Data to verify
Pure compound, analytical standard (e.g., ≥97% HPLC) vs. undefined CGS mixtures or crude extracts.
Enables reproducible quantitative analysis and method validation.
Verify lot-specific certificate of analysis; supplier specification may vary.
Analytical Chemistry Quality Control Procurement

Condurango Glycoside E3 Research Applications


HPLC-MS Quantification Reference Standard

Condurango glycoside E3 is optimally utilized as a high-purity analytical reference standard . In this scenario, researchers use it to construct calibration curves for the absolute quantification of this specific glycoside in complex plant extracts or biological matrices. Its well-defined structure and availability at high purity (≥97%) make it an indispensable tool for developing and validating robust LC-MS or HPLC-UV methods, a necessity for studies on the pharmacokinetics, tissue distribution, or quality control of *Marsdenia cundurango*-derived products.

SAR Deconvolution for Condurango Glycosides

Pure Condurango glycoside E3 is essential for SAR studies aiming to dissect the specific contributions of the E-series glycosides to the observed bioactivity of Condurango extracts [1]. By testing the pure compound in parallel with other isolated condurangoglycosides (e.g., E, E0, E2) and the aglycone condurangogenin E, researchers can systematically correlate specific structural features—such as the length and composition of the sugar chain—with measurable biological outcomes like cytotoxicity, apoptosis induction, or cell cycle arrest. This work is foundational for identifying a potential lead compound and understanding its mechanism of action.

Standardization of Condurango Botanical Preparations

In industrial phytochemistry, Condurango glycoside E3 serves as a specific chemical marker for the standardization and quality control of Condurango cortex raw materials and their derived extracts . Given the variability inherent in natural products, using this pure compound as a reference allows manufacturers to establish and maintain consistent product specifications. This ensures batch-to-batch reproducibility and supports regulatory compliance by providing a quantifiable, compound-specific marker for identity, purity, and potency.

Application
Selection Property
Validation Focus
HPLC-MS quantification reference standard
High-purity single-entity reference standard
Calibration accuracy and method reproducibility
Structure-activity relationship deconvolution
Defined glycoside structure for systematic SAR
Correlation of sugar chain composition with cell-based assay endpoints
Standardization of M. cundurango botanical preparations
Compound-specific chemical marker
Batch-to-batch consistency and extract profiling

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